molecular formula C7H10ClN3O2 B2626182 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2155855-81-3

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B2626182
CAS No.: 2155855-81-3
M. Wt: 203.63
InChI Key: XJNUYCAWKDREAX-UHFFFAOYSA-N
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Description

Molecular Structure and Properties The compound 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS: Not explicitly provided in evidence) is a fused bicyclic heterocycle featuring a triazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₇H₉N₃O₂·HCl, with a molecular weight of 273.31 g/mol (free acid: 167.17 g/mol + HCl) . The hydrochloride salt enhances solubility, making it advantageous for pharmaceutical or agrochemical applications. While direct synthesis details are absent in the provided evidence, analogous triazolopyridine derivatives are synthesized via multi-component reactions or heterocyclization, as seen in triazolopyrimidine systems .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-2-1-3-6-8-4-9-10(5)6;/h4-5H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUYCAWKDREAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(=NC=N2)C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Core Modifications

Table 1: Structural Comparison of Triazolopyridine Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Position Key Features Reference
Target Compound (5-carboxylic acid HCl salt) C₇H₉N₃O₂·HCl 273.31 5-carboxylic acid Hydrochloride salt, bicyclic
8-Carboxylic Acid Isomer C₇H₉N₃O₂ 167.17 8-carboxylic acid Free acid, positional isomer
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-6-amine C₆H₁₀N₄ 138.18 6-amine Amine functional group
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide C₉H₁₀N₆O 218.21 Pyrimidine core Carboxamide, herbicidal activity

Key Observations :

  • Positional Isomerism : The 5-carboxylic acid derivative (target) and its 8-carboxylic acid isomer differ in solubility and reactivity due to substituent placement. The hydrochloride salt of the target compound likely offers improved bioavailability compared to the free acid form .
  • Core Heterocycle Modifications : Replacing pyridine with pyrimidine (e.g., triazolopyrimidine carboxamides) alters electronic properties and biological activity. For instance, triazolopyrimidine derivatives exhibit herbicidal activity by targeting acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides .

Functional Group Analogues

Key Observations :

  • Carboxylic Acid vs. Carboxamide: The target compound’s carboxylic acid group may facilitate salt formation or act as a hydrogen bond donor in target binding, whereas carboxamides (e.g., triazolopyridine-5-carboxamide) are often used as intermediates in medicinal chemistry .
  • Biological Activity: Triazolopyrimidine sulfonamides and aldehyde hydrazones demonstrate that small structural changes (e.g., sulfonamide vs. hydrazone) significantly alter bioactivity.

Key Observations :

  • Synthetic Complexity : Triazolopyridine derivatives often require multi-step syntheses, whereas pyrrolopyridines are synthesized via straightforward cyclization . The target compound’s synthesis may parallel triazolopyrimidine methods, utilizing catalysts like p-TsOH or Lewis acids .
  • Purity and Yield : The target compound’s purity is comparable to analogs (95%), but its yield is unspecified. Pyrrolopyridine derivatives achieve higher yields (up to 95%), suggesting room for optimization .

Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and antiviral activities, and summarizes relevant research findings and case studies.

  • IUPAC Name : 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
  • Molecular Formula : C₇H₈ClN₃O₂
  • Molecular Weight : 204.7 g/mol
  • CAS Number : 2171804-23-0

Antimicrobial Activity

Recent studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Anti-Tubercular Activity : A series of related compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.625 to 10 µg/mL. Notably, some derivatives were effective at concentrations as low as 0.625 µg/mL against the H37Rv strain .
CompoundMIC (µg/mL)Target Organism
6cb0.625M. tuberculosis
6ab1.25M. tuberculosis
6ci1.25M. smegmatis

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Influenza Virus Inhibition : Hybrid compounds derived from triazolo-pyridine structures have shown the ability to disrupt the interaction between viral proteins necessary for replication. For example, certain derivatives were effective in inhibiting the RNA-dependent RNA polymerase (RdRP) of the influenza virus by reducing protein-protein interactions critical for viral replication .
CompoundIC₅₀ (µM)Assay Type
Compound A35 ± 4ELISA PA-PB1 Interaction Assay
Compound B<50Plaque Reduction Assay

Study on Antitubercular Compounds

A study published in MDPI explored various triazolo-pyridine derivatives and their efficacy against Mycobacterium tuberculosis. The results indicated that modifications to the carboxylic acid moiety significantly affected the antimicrobial potency of the compounds tested .

Research on Antiviral Compounds

Research highlighted in ACS Publications focused on the development of new antiviral agents targeting influenza virus RdRP. The study provided insights into how structural modifications can enhance antiviral activity while maintaining low cytotoxicity levels in host cells .

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